The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one, commonly referred to by its chemical structure, is a complex organic molecule with significant pharmacological potential. It is classified primarily as a neurotransmitter agent and has been studied for its effects on various biological pathways, particularly in the context of modulating the farnesoid X receptor (FXR) which plays a critical role in bile acid regulation and lipid metabolism.
This compound is documented in various scientific databases and patent literature, including a notable patent that discusses its synthesis and application in modulating FXR activity . Its chemical identity is associated with the CAS number 1798460-67-9, which facilitates its identification in chemical registries .
The compound falls under the category of pharmaceutical intermediates and neurotransmitter agents. Its structure includes a bicyclic amine component, which is characteristic of many psychoactive substances, indicating its potential use in medicinal chemistry.
The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one involves several steps that typically include the formation of key intermediates through reactions such as alkylation and cyclization.
Technical Details:
The molecular formula for this compound is C₁₈H₁₈ClF₃NOS, indicating a complex structure with multiple functional groups including a chloro group, trifluoromethyl group, and a bicyclic amine framework.
Data:
The compound can undergo various chemical reactions typical for ketones and amines, including:
Technical Details:
These reactions can be optimized by varying temperature, solvent choice, and reaction time to increase yield and selectivity.
The mechanism of action primarily involves interaction with the farnesoid X receptor (FXR). By binding to FXR, this compound may influence gene expression related to bile acid synthesis and lipid metabolism.
Data:
Research indicates that FXR modulation can have therapeutic implications in metabolic diseases, highlighting the importance of this compound in drug development .
This compound has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2